molecular formula C8H6BrN B116670 6-bromo-1H-indole CAS No. 52415-29-9

6-bromo-1H-indole

Cat. No. B116670
CAS RN: 52415-29-9
M. Wt: 196.04 g/mol
InChI Key: MAWGHOPSCKCTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-indole is an indole derivative that is often used as a starting material in the synthesis of various indole derivatives . It has been found in many important synthetic drug molecules and has a significant role in cell biology .


Synthesis Analysis

Indole derivatives, including 6-bromo-1H-indole, can be synthesized through various methods. For instance, one method involves a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .


Molecular Structure Analysis

The molecular formula of 6-bromo-1H-indole is C8H6BrN, with a molecular weight of 196.04 . It is a heterocyclic compound that contains a benzopyrrole structure, with a bromine atom attached to the 6th carbon in the indole ring .


Chemical Reactions Analysis

6-Bromo-1H-indole can undergo various chemical reactions. For example, it can react with 2-(4-fluorophenyl)ethylpiperazine in a palladium-catalyzed reaction to afford carbonylation products . It can also be used to synthesize other indole derivatives .


Physical And Chemical Properties Analysis

6-Bromo-1H-indole is a white to brown powder . It has a density of 1.7±0.1 g/cm³, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1H-indole has significant applications in the synthesis of complex chemical structures. Mangalaraj and Ramanathan (2012) demonstrated its role in creating tetrahydro-β-carboline skeletons, critical in synthesizing indole alkaloids like harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012). Similarly, Sharma et al. (2020) developed a strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, integral to the anti-inflammatory compound Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Structural Analysis and Characterization

Studies have also focused on understanding the structural aspects of compounds derived from 6-bromo-1H-indole. Barakat et al. (2017) conducted a comprehensive analysis, including Hirshfeld surface, DFT, and thermal analysis, of a compound synthesized from 5-bromo-1H-indole (Barakat et al., 2017). Additionally, Tariq et al. (2020) provided an experimental and computational investigation of new indole derivatives for their potential in various applications (Tariq et al., 2020).

Biological and Pharmacological Properties

6-Bromo-1H-indole derivatives have been studied for their biological properties. Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, highlighting its significant inhibitory effects on GST isozymes (Yılmaz et al., 2020). Segraves and Crews (2005) investigated brominated tryptophan alkaloids from sponges, which included derivatives of 6-bromo-1H-indole, showing their potential in inhibiting the growth of bacteria (Segraves & Crews, 2005).

Application in Imaging and Analytical Chemistry

Rudd et al. (2019) utilized halogenated indoles, including 6-bromo-1H-indole, in mapping insoluble metabolites in a colorectal cancer model, demonstrating its application in advanced imaging techniques (Rudd et al., 2019).

Safety And Hazards

6-Bromo-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause eye irritation and specific target organ toxicity, particularly affecting the respiratory system . It should be handled with personal protective equipment, and contact with skin, eyes, and respiratory system should be avoided .

Future Directions

Indole derivatives, including 6-bromo-1H-indole, have shown diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are valuable in various industries, including the food industry, perfumery, and pharmaceuticals, due to their flavor, fragrance, and biological activity . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are areas of ongoing research .

properties

IUPAC Name

6-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGHOPSCKCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350299
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indole

CAS RN

52415-29-9
Record name 6-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52415-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture solution of 4-bromo-2-nitrotoluene (2.00 g, 9.26 mmol) and dimethylformamide-dimethylacetal (3.68 mL, 27.8 mmol) in DMF (20 mL), pyrrolidine (1.16 mL, 13.9 mmol) was added at room temperature. After stirring at 110° C. for an hour, the mixture was cooled to room temperature and then water was added. After extracting 3 times with ether, the collected organic layer was dried with anhydrous magnesium sulfate and the concentrated. The resulting residue was subjected to the next reaction without purification. After adding 80% acetic acid aqueous solution (60 mL), the mixture was heated to 85° C. While adding zinc powder (5.27 g, 80.6 mmol) in small amounts, the mixture was stirred at 85° C. for 2 hours. After cooling to room temperature and filtering, followed by addition of water, the filtrate was extracted with ethyl acetate. The collected organic layer was washed with brine and concentrated by drying with anhydrous magnesium sulfate. The residue was purified by chromatography (silica gel, EA:Hx=1:20). The target compound (710 mg) was obtained as violet solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.27 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-nitrotoluene (7.9 g, 36.6 mmol) in dimethylformamide (73 mL) were added N,N-dimethylformamide dimethylacetal (14.5 mL, 110 mmol) and pyrrolidine (4.7 mL), and the mixture was heated at 110° C. for 90 minutes. The cooled reaction mixture was diluted with diethyl ether, and washed with water. The aqueous layer was re-extracted with diethyl ether twice, and the combined organic extract was dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue obtained was dissolved in aqueous acetic acid (245 mL, 80%), and heated to 75° C. Zinc powder (20.8 g, 318 mmol) was added to the hot solution in small portions over 2 hours. The reaction mixture was then heated at 85° C. for 3 hours and 30 minutes, cooled to room temperature and then to 0° C. The precipitate formed was removed by filtration, and the filtrate was diluted with ethyl acetate and washed with water twice. The organic extract was dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown oil. The crude product was purified by flash column chromatography (95:5 hexanes/ethyl acetate, then 90:10 hexanes/ethyl acetate) to give 6-bromoindole as a grey solid (2.61 g, 36%): 1H NMR (500 MHz, CDCl3) δ 8.14 (br s, 1H), 7.53 (s, 1H), 7.49 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 1.7 Hz, 1H), 7.17-7.15 (m, 1H), 6.53-6.51 (m, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
245 mL
Type
solvent
Reaction Step Three
Name
Quantity
20.8 g
Type
catalyst
Reaction Step Four
Yield
36%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-nitrotoluene (4.3 g., 20 mmol.) in DMF (40 mL.) was added DMF dimethylacetal (7.15 g., 60 mmol.) and pyrrolidine (1.4 g., 20 mmol.). The solution was heated to 110° C. for 4 hr. then cooled to rt. and diluted with ethyl ether. The mixture was washed 3×with water, dried with Na2SO4, filtered and the solvent evaporated. The residue was dissolved in 80% aqueous acetic acid (125 mL.) and heated to 75° C. Zinc dust (9.75 g., 150 mmol.) was added gradually over 20 min. The reaction mixture was heated to 85° C. for 2 hr. then cooled to ~35° C. and filtered to remove unreacted zinc. The filtrate was diluted with ethyl ether, washed 3×with water then with saturated aqueous NaHCO3. The solution was dried with Na2SO4, filtered and concentrated in vacuo to ~30 mL. then diluted with hexanes and filtered. The filtrate was concentrated to an off-white solid which was dissolved in hexane, filtered, and concentrated to give 1.65 g. of the title compound as a light green solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
9.75 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Combine 4-bromo-2-nitrotoluene (5.0 g, 23.1 mmol), dimethylformamide (50 ml), DMF-dimethylacetal (9.0 ml, 69.4 mmol), and pyrrolidine (2.0 ml, 23.1 mmol). Heat to 110° C. After 3 hours, cool to room temperature, dilute with ether, and wash with water. Combine the organic layers, and concentrate to give a residue. Combine the residue and 80% aq. acetic acid (120 ml) and heat at 75° C. Add zinc dust (13.1 g, 200.5 mmol) portionwise. Heat to 85° C. After 2 hours, cool and filter. Dilute the filtrate with ether, wash with water dry (Na2SO4), and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DMF-dimethylacetal
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1H-indole
Reactant of Route 2
6-bromo-1H-indole
Reactant of Route 3
Reactant of Route 3
6-bromo-1H-indole
Reactant of Route 4
6-bromo-1H-indole
Reactant of Route 5
Reactant of Route 5
6-bromo-1H-indole
Reactant of Route 6
6-bromo-1H-indole

Citations

For This Compound
188
Citations
JR Turbitt, JA Golen, DR Manke - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C8H4BrNO2·0.5H2O, has a single planar molecule in the asymmetric unit with the non-H atoms having a mean deviation from planarity of 0.028 Å. There is also a …
Number of citations: 7 iucrdata.iucr.org
DC Holland, MJ Kiefel, AR Carroll - The Journal of Organic …, 2020 - ACS Publications
… However, upon comparison with NMR data reported for the ester carbonyl carbon of 6-bromo-1H-indole-3-carboxylic acid methyl ester (13, Figure 5), (23) which resonates at δ C 165.8 (…
Number of citations: 14 pubs.acs.org
J Zhao, Y Wang - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title molecule, C9H6BrNO2, the dihedral angle between the –COOH group and the ring system is 6 (4). In the crystal, pairs of O—H⋯O hydrogen bonds link the molecules into …
Number of citations: 3 scripts.iucr.org
NL Segraves, P Crews - Journal of natural products, 2005 - ACS Publications
… Elucidation of the last compound, 6-bromo-1H-indole-3-carboxylic acid methyl ester (11), began … compound 6-bromo-1H-indole-3-carboxylic acid ethyl ester 14 confirmed its structure. …
Number of citations: 77 pubs.acs.org
M Balcerek, K Szmigiel-Bakalarz, M Lewańska… - Journal of Molecular …, 2023 - Elsevier
Molecular structures and vibrational spectra of 5-fluoro-1H-indole-2-carboxylic acid (5FI2CAH2), 5‑chloro-1H-indole-2-carboxylic acid (5ClI2CAH2) and 5‑bromo-1H-indole-2-carboxylic …
Number of citations: 3 www.sciencedirect.com
H Prawat, C Mahidol, W Kaweetripob, S Wittayalai… - Tetrahedron, 2012 - Elsevier
… ester 8 (1.5 mg), 6-bromo-1H-indole-3-carboxylic acid methyl … 9 (17.4 mg), 6-bromo-1H-indole-3-carboxaldehyde 18 (4.7 mg)… , λ 280 nm) to give 6-bromo-1H-indole-3-carboxylic acid 11 (…
Number of citations: 30 www.sciencedirect.com
D Hahn, GJ Kim, H Choi, H Kang - Natural Product Sciences, 2015 - synapse.koreamed.org
… The structures of compounds 2 and 3 were also identified as bromoindole containing compounds N-(6-bromo-1H-indole-3-carbonyl)-L-arginine and (6-bromo-1H-indol-3-yl) …
Number of citations: 9 synapse.koreamed.org
G La Regina, R Bai, A Coluccia, V Naccarato… - European Journal of …, 2018 - Elsevier
We designed new 3-arylthio- and 3-aroyl-1H-indole derivatives 3–22 bearing a heterocyclic ring at position 5, 6 or 7 of the indole nucleus. The 6- and 7-heterocyclyl-1H-indoles showed …
Number of citations: 30 www.sciencedirect.com
SRM Ibrahim, GA Mohamed, MA Fouad… - Natural Product …, 2009 - Taylor & Francis
… three known 6-bromoindole alkaloids (6-bromo-1H-indole-3-carbaldehyde (3), 6-bromo-1H-indole-3-carboxylic acid methyl ester (4), and 6-bromo-1H-indole-3-carboxylic acid ethyl …
Number of citations: 11 www.tandfonline.com
F Pan, X Wei, ML Lv - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
… process for the synthesis of (Z)-3-(6-bromo-1H-indol-3-yl)1,3-diphenylprop-2-en-1-one using 1,3-diphenylpropane-1, 3-dione and 6-bromo-1H-indole. This scaffold with more possible …
Number of citations: 3 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.